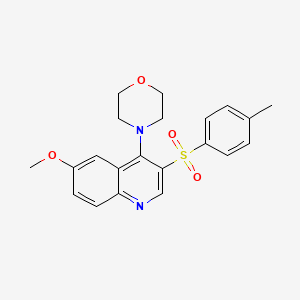
4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine is a versatile chemical compound with a unique structure that enables its use in various fields, such as drug development, organic synthesis, and material science. This compound is known for its distinctive quinoline and morpholine moieties, which contribute to its diverse reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different morpholine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or morpholine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
科学的研究の応用
4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the morpholine ring may interact with various enzymes, inhibiting their activity and leading to biological effects.
類似化合物との比較
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
Quinoline derivatives: Compounds with similar quinoline moieties, such as 6-methoxyquinoline.
Uniqueness
4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine is unique due to its combination of quinoline and morpholine structures, which confer distinct reactivity and applications. This dual functionality makes it a valuable compound in various fields, from drug development to material science.
特性
IUPAC Name |
4-[6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15-3-6-17(7-4-15)28(24,25)20-14-22-19-8-5-16(26-2)13-18(19)21(20)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTAYTILQPOVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-[[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B2838742.png)
![3-cyclopentyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2838743.png)
![methyl 4-(2-chlorophenyl)-6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2838744.png)
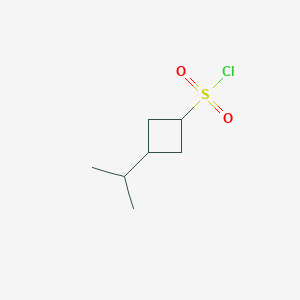
![(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2838748.png)
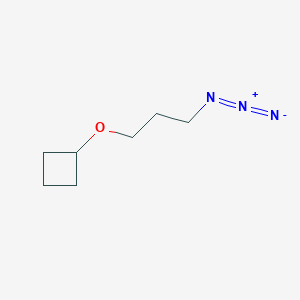
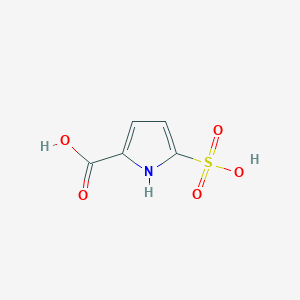
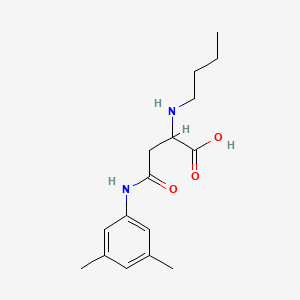
![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/new.no-structure.jpg)
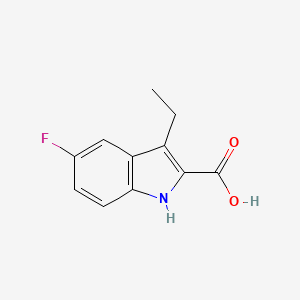
![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)
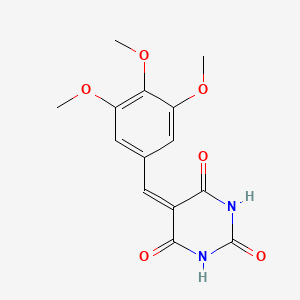
![1-[4-(dimethylsulfamoyl)benzoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2838764.png)
